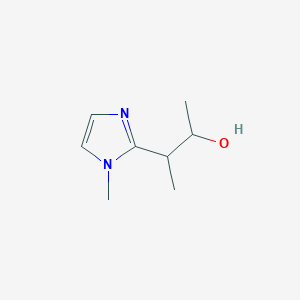

3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

CAS No.:

Cat. No.: VC17750949

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 3-(1-methylimidazol-2-yl)butan-2-ol |

| Standard InChI | InChI=1S/C8H14N2O/c1-6(7(2)11)8-9-4-5-10(8)3/h4-7,11H,1-3H3 |

| Standard InChI Key | UQTSCWWRYVVTJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC=CN1C)C(C)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol consists of a four-carbon butan-2-ol chain with a hydroxyl group (-OH) at the second carbon and a 1-methylimidazol-2-yl group at the third carbon (Figure 1). The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, introduces aromaticity and polarity to the molecule. The methyl group at the imidazole’s 1-position enhances steric and electronic effects, potentially influencing reactivity and solubility .

Table 1: Comparative Molecular Properties of Analogous Compounds

Spectroscopic and Computational Data

While experimental spectra for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol are unavailable, predictive models based on analogs suggest:

-

Infrared (IR) Spectroscopy: A broad O-H stretch near 3200–3400 cm⁻¹ and C=N/C=C stretches in the imidazole ring (1450–1600 cm⁻¹) .

-

Mass Spectrometry: Predicted molecular ion peak at m/z 154.21 ([M]⁺) with fragmentation patterns involving loss of H₂O (-18 Da) and cleavage of the imidazole ring.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of imidazole-containing alcohols typically involves:

-

Imidazole Alkylation: Reaction of 1-methylimidazole with a halogenated alcohol precursor (e.g., 3-bromobutan-2-ol) under basic conditions.

-

Grignard Reaction: Coupling of a pre-formed imidazole Grignard reagent with a ketone intermediate, followed by reduction to the alcohol.

Example Reaction Scheme:

Purification Techniques

-

Chromatography: Column chromatography using silica gel and polar eluents (e.g., ethyl acetate/methanol mixtures) to separate the product from unreacted starting materials.

-

Recrystallization: Utilization of ethanol/water mixtures to isolate high-purity crystals .

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be soluble in polar solvents (water, ethanol) due to the hydroxyl and imidazole groups. Limited solubility in non-polar solvents (hexane, chloroform) .

-

Stability: Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere recommended.

Thermodynamic Parameters

-

Boiling Point: Predicted ~250°C (extrapolated from similar alcohols).

Biological and Industrial Applications

Agrochemical Utility

-

Insecticidal Properties: Structural analogs demonstrate efficacy against lepidopteran pests, likely through neurotoxic mechanisms.

Research Gaps and Future Directions

-

Synthetic Optimization: Development of one-pot synthesis methods to improve yield and reduce waste.

-

Biological Screening: In vitro and in vivo assays to validate hypothesized antimicrobial and insecticidal activities.

-

Computational Modeling: DFT studies to predict reaction pathways and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume